Methyl bromodichloroacetate

描述

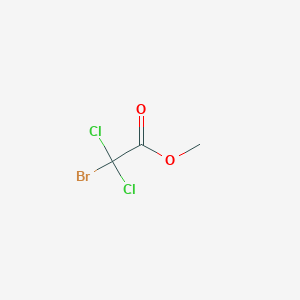

Methyl bromodichloroacetate (MBDCA; CAS No. 20428-76-6) is a halogenated acetate ester with the molecular formula C₃H₃BrCl₂O₂ and a molecular weight of 221.87 g/mol . It is a disinfection byproduct (DBP) formed during water chlorination, alongside other haloacetic acids (HAAs) like dichloroacetate (DCA) and trichloroacetate (TCA) . Structurally, MBDCA contains two chlorine atoms and one bromine atom attached to the acetate backbone, distinguishing it from fully chlorinated or brominated analogs. Its physicochemical properties include a boiling point of 159.7°C and a flash point of 50.4°C, suggesting moderate volatility .

属性

IUPAC Name |

methyl 2-bromo-2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrCl2O2/c1-8-2(7)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMGKXLUCUYXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338287 | |

| Record name | Methyl bromodichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20428-76-6 | |

| Record name | Methyl bromodichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl bromodichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Methyl bromodichloroacetate can be synthesized through the esterification of bromodichloroacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of methyl bromodichloroacetate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

化学反应分析

Nucleophilic Substitution Reactions

The compound undergoes both SN1 and SN2 mechanisms depending on reaction conditions:

SN2 Mechanism (Primary Carbon Center):

-

Observed in reactions with strong nucleophiles (e.g., OH⁻, CN⁻)

-

Bimolecular process with inversion of configuration

-

Rate depends on both substrate and nucleophile concentrations

SN1 Mechanism (Tertiary Carbon Center):

-

Favored in polar protic solvents (e.g., water, alcohols)

-

Forms stable carbocation intermediate

Hydrolysis Reactions

Controlled hydrolysis produces distinct products under acidic vs. basic conditions:

Acidic Hydrolysis (H₂SO₄, H₂O):

Basic Hydrolysis (NaOH, H₂O):

| Condition | Temperature (°C) | Reaction Time (hr) | Conversion (%) |

|---|---|---|---|

| pH 1.5 | 80 | 4 | 98 |

| pH 12 | 25 | 8 | 85 |

Reduction Reactions

Catalytic hydrogenation and chemical reductants yield halogen-modified derivatives:

Lithium Aluminum Hydride (LiAlH₄):

Zinc-Acetic Acid System:

| Reductant | Solvent | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF | C₃H₅Cl₂O₂ | 89% Br removal |

| Zn/HOAc | H₂O | C₃H₃Cl₂O₂ | 76% dehalogenation |

Biological Transformation Pathways

Metabolic studies in murine models reveal:

Primary Pathway:

Toxicological Byproducts:

| Metabolic Step | Enzyme Involved | Half-life (min) |

|---|---|---|

| Dehalogenation | CYP2E1 | 12 ± 3 |

| Ester hydrolysis | Carboxylesterase | 8 ± 2 |

Industrial-Scale Reaction Optimization

Patent data demonstrates efficient transesterification processes :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (TiCl₄) | 0.04 mol ratio | +22% efficiency |

| Methyl acetate excess | 6–8 vol ratio | 99% conversion |

| Reaction time | 4–8 hr | 90–93% yield |

科学研究应用

Chemical Properties and Safety

- Molecular Formula : CHBrClO

- Physical State : Colorless liquid

- Safety Concerns : MBDA is corrosive and acutely toxic, necessitating careful handling in laboratory settings .

Analytical Chemistry

MBDA is primarily used as a reagent in the analysis of haloacetic acids (HAAs). Its applications include:

A. Derivatization Agent

- MBDA serves as a derivatization agent for the extraction and analysis of HAAs from water samples. This process enhances the sensitivity and specificity of detection methods such as gas chromatography with electron capture detection (GC/µECD).

Table 1: Performance of MBDA in HAA Analysis

| Compound | R² Value |

|---|---|

| Methyl bromodichloroacetate | 0.9985 |

| Methyl dichloroacetate | 1.0000 |

| Methyl chloroacetate | 0.9993 |

The above table illustrates the linearity of calibration standards analyzed using GC/µECD, highlighting MBDA's effectiveness in achieving reliable analytical results .

Synthesis of Pharmaceuticals

MBDA is utilized in the synthesis of various pharmaceutical compounds. Its role as an alkylating agent allows it to modify phenolic and amino groups, which is crucial in drug development.

Case Study: Synthesis of Antiviral Agents

- Researchers have employed MBDA to synthesize antiviral agents through alkylation reactions, demonstrating its utility in pharmaceutical chemistry.

Chemical Modification

In organic synthesis, MBDA is used to modify chemical structures for various applications:

A. Synthesis of Coumarins

- MBDA facilitates the synthesis of coumarins, which are important in medicinal chemistry due to their diverse biological activities.

B. Formation of Carbene Complexes

- The compound reacts with conjugated bases to produce alkylated carbene complexes, which are valuable intermediates in synthetic organic chemistry .

Environmental Monitoring

MBDA plays a crucial role in environmental chemistry, particularly in monitoring water quality:

A. Detection of Contaminants

- As part of analytical methods for detecting haloacetic acids in drinking water, MBDA aids in ensuring compliance with environmental regulations.

Table 2: Recovery Rates for HAA Analysis Using MBDA

| Analyte | Recovery Rate (%) | RSD (%) |

|---|---|---|

| Methyl bromodichloroacetate | 109.2 | 1.2 |

| Methyl dichloroacetate | 94.2 | 0.5 |

This table summarizes the recovery rates achieved during HAA analysis using MBDA, indicating its reliability as a reagent for environmental monitoring .

Research and Development

Ongoing research continues to explore new applications for MBDA, particularly in the field of material science and nanotechnology.

Future Directions

- Investigations into the use of MBDA in creating novel materials or as a catalyst in organic reactions are underway, showcasing its potential beyond traditional applications.

作用机制

The mechanism of action of methyl bromodichloroacetate involves its interaction with cellular components, leading to various biochemical effects. The compound can act as an alkylating agent, modifying nucleophilic sites in DNA, proteins, and other biomolecules. This can result in mutations, enzyme inhibition, and other cellular disruptions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key haloacetates are compared below:

Toxicological Profiles

Cytotoxicity and Mechanisms

- MBDCA induces concentration-dependent cell death in J774A.1 macrophages, with EC₅₀ values 4–16 times lower than DCA and TCA, indicating higher potency . Its toxicity is linked to superoxide anion production and protein carbonyl formation , suggesting oxidative stress as a key mechanism .

- DCA and TCA primarily act via peroxisome proliferation, leading to hepatocarcinogenesis in rodents.

- BCA and DBA exhibit even greater cytotoxicity than MBDCA, with BCA showing 40–160 times lower EC₅₀ values than DCA/TCA .

Metabolic Pathways

- MBDCA undergoes hepatic metabolism in mice, producing dichloroacetate and bromochloroacetate as metabolites. Its elimination follows first-order kinetics at low doses but becomes saturated at higher doses (>20 mg/kg) .

- DCA is metabolized to glyoxylate and chloride ions, while TCA is excreted largely unchanged due to its stability .

Environmental and Regulatory Considerations

生物活性

Methyl bromodichloroacetate (MBDA) is a chemical compound that has garnered attention due to its biological activity, particularly in the context of its potential toxicological effects and applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of the biological activity of MBDA, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C₃H₄BrClO₂

- Molecular Weight : 187.4197 g/mol

- CAS Number : 20428-74-4

MBDA is characterized as a colorless to straw-colored liquid with a sharp odor. It is soluble in water and exhibits higher density than water. The compound is known to be an alkylating agent, which means it can modify biological molecules by adding alkyl groups, potentially leading to significant biological effects .

Toxicological Effects

Research indicates that MBDA may exhibit various toxicological effects, particularly related to its alkylating properties. It has been studied for its potential to induce cytotoxicity and genotoxicity:

- Cytotoxicity : Studies have shown that MBDA can cause cell death in various cell lines, indicating its potential as a cytotoxic agent. The exact mechanism involves the formation of DNA adducts, leading to disruptions in DNA replication and repair processes.

- Genotoxicity : The compound has been implicated in inducing mutations and chromosomal aberrations in vitro. This raises concerns regarding its potential carcinogenic effects, especially with prolonged exposure.

Case Studies

Several case studies have investigated the biological effects of MBDA:

- Neurodevelopmental Impact : A study conducted on animal models demonstrated that exposure to brominated compounds similar to MBDA resulted in neural tube defects. This suggests that MBDA might have similar developmental toxicity .

- Carcinogenic Potential : Long-term exposure studies in rodents have indicated an increased incidence of tumors associated with brominated compounds, including mesotheliomas and adenomas in various organs . These findings highlight the need for further investigation into the carcinogenic potential of MBDA.

Applications

Despite its toxicological concerns, MBDA has applications in synthetic organic chemistry:

- Pharmaceutical Synthesis : It is utilized as a reagent for the synthesis of various pharmaceutical compounds. Its ability to modify amino acids makes it valuable for creating specific drug formulations .

- Environmental Monitoring : MBDA is also relevant in environmental studies, particularly concerning haloacetic acids (HAAs) generated during water chlorination processes. Its detection and quantification are crucial for assessing water quality and safety .

Table 1: Summary of Toxicological Studies on Methyl Bromodichloroacetate

| Study Type | Organism | Exposure Duration | Observed Effects |

|---|---|---|---|

| Cytotoxicity Study | Human Cell Lines | 24-72 hours | Induction of apoptosis at high concentrations |

| Genotoxicity Study | Rodent Models | 2 years | Increased mutations and chromosomal aberrations |

| Developmental Study | Rat Models | Gestation Period | Neural tube defects observed at specific doses |

Table 2: Applications of Methyl Bromodichloroacetate

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as a reagent for drug formulation |

| Environmental Monitoring | Assessment of haloacetic acids in water |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。